

Application Note: High-Throughput Screening Assays Using the P2Y₆ Receptor Agonist MRS2957

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Compound of Interest

Compound Name: MRS2957

Cat. No.: B10771216

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Audience: Researchers, scientists, and drug development professionals.

Introduction

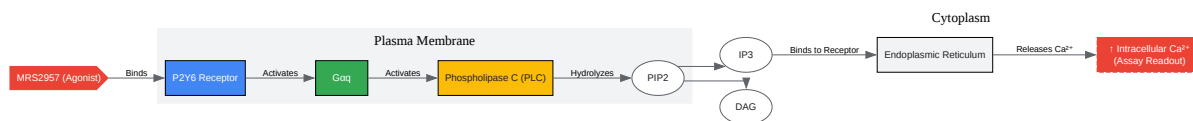
MRS2957 is a potent and selective agonist for the P2Y₆ receptor, a G protein-coupled receptor (GPCR) belonging to the purinergic receptor family. P2Y₆ receptors are activated by the endogenous ligand uridine diphosphate (UDP) and are implicated in various physiological and pathophysiological processes, including inflammation, cell migration, and insulin secretion, making them a compelling target for drug discovery.^{[1][2][3]}

High-throughput screening (HTS) assays are essential for identifying novel modulators of P2Y₆. Given that the P2Y₆ receptor primarily couples through the Gαq signaling pathway, the most robust and widely adopted HTS approach is the measurement of intracellular calcium mobilization.^{[1][4][5][6]} This application note provides a detailed protocol for a fluorescence-based calcium flux assay suitable for screening large compound libraries against the P2Y₆ receptor using **MRS2957** as a reference agonist.

P2Y₆ Receptor Signaling Pathway

Upon activation by an agonist like **MRS2957**, the P2Y₆ receptor undergoes a conformational change, activating the heterotrimeric G protein Gαq. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂)

into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][5][7] IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[5][7] This transient increase in intracellular Ca²⁺ can be readily detected using calcium-sensitive fluorescent dyes, forming the basis of the HTS assay.



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P2Y₆ receptor Gq signaling pathway.

Quantitative Data for P2Y₆ Agonists

This table summarizes the potency of **MRS2957** and another common P2Y₆ agonist. This data is critical for establishing appropriate positive controls and concentration ranges in HTS assays.

| Compound | Target | Potency (EC ₅₀) | Description |
|----------|---------------------------------|-----------------------------|-------------------------------|
| MRS2957 | Human P2Y ₆ Receptor | 12 nM | Potent and selective agonist. |
| MRS 2693 | Human P2Y ₆ Receptor | 15 nM | Selective agonist. |

High-Throughput Screening Protocol: Calcium Flux Assay

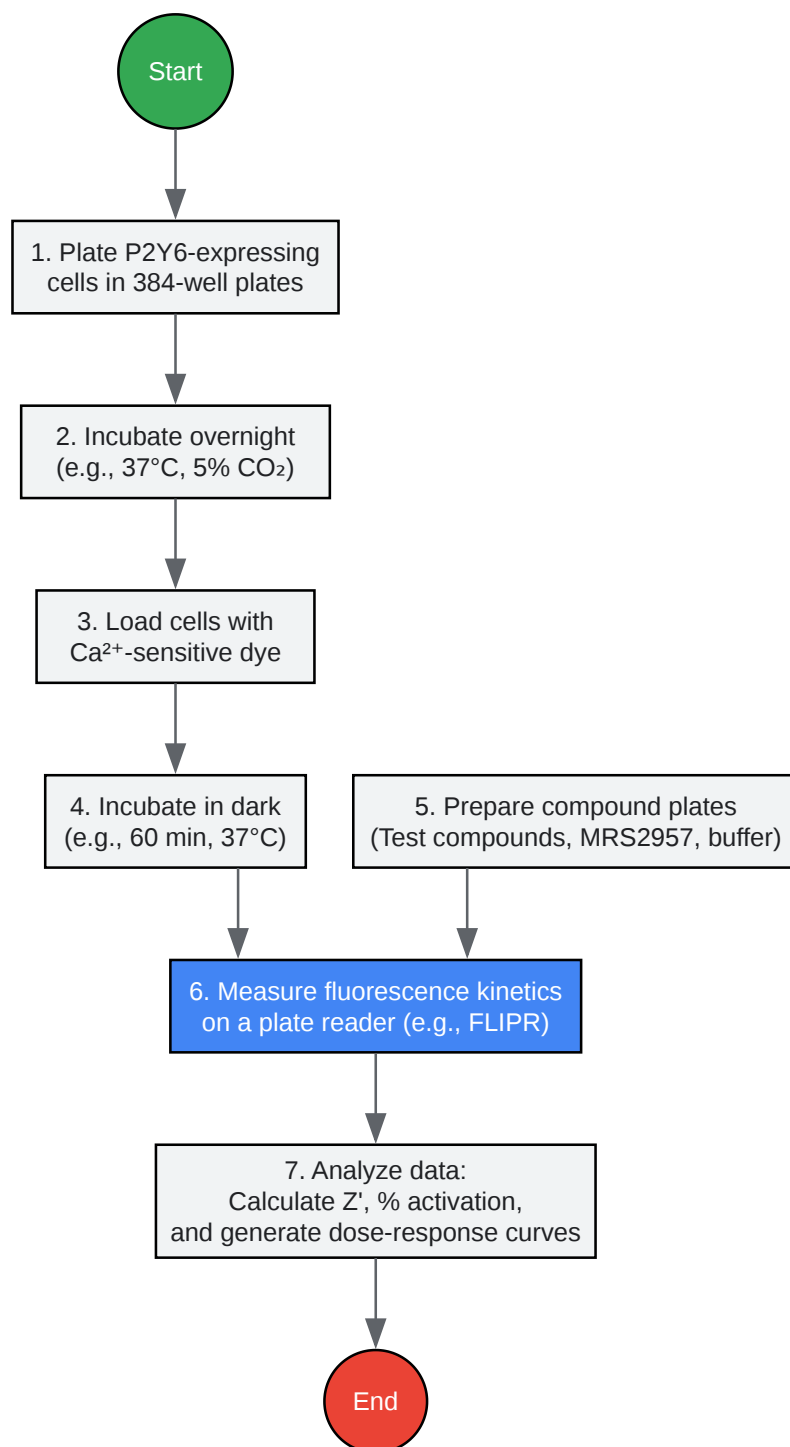
This protocol describes a homogeneous, fluorescence-based assay to measure intracellular calcium mobilization following P2Y₆ receptor activation in a 384-well plate format.

Assay Principle

Cells stably expressing the human P2Y₆ receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist (e.g., **MRS2957** or a test compound), the resulting increase in intracellular calcium enhances the dye's fluorescence intensity. This

change is measured in real-time using a plate-based reader, such as a FLIPR® (Fluorometric Imaging Plate Reader).

Experimental Workflow



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References

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